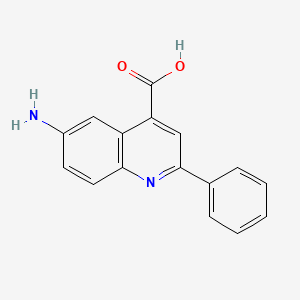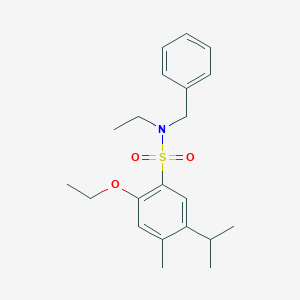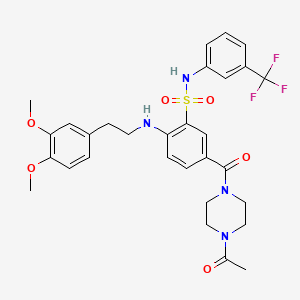
5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C30H33F3N4O6S and its molecular weight is 634.67. The purity is usually 95%.
BenchChem offers high-quality 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition :
- Compounds similar to 5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide have been studied for their ability to inhibit different isoforms of carbonic anhydrase. These compounds, including substituted 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides, demonstrate potential in identifying new therapeutics for diseases where carbonic anhydrase is involved (Mancuso et al., 2020).
Antitumor Activity :
- Similar benzenesulfonamide derivatives have exhibited in vitro antitumor activity against certain cancer cell lines. These findings suggest the potential use of these compounds in cancer treatment, particularly for specific cell lines such as HepG2 and MCF-7 (Fahim & Shalaby, 2019).
Antimicrobial Activity :
- Novel benzenesulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potential as antimicrobial agents, which could lead to new treatments for infections (Al‐Azmi & Mahmoud, 2020).
Inhibitory Properties Against Various Enzymes :
- Compounds with benzenesulfonamide moieties have been investigated for their inhibitory effects on enzymes like carbonic anhydrase I and II. These studies suggest that derivatives of benzenesulfonamides could be effective in targeting specific enzymes for therapeutic purposes (Gul et al., 2016).
Photodynamic Therapy Applications :
- Some benzenesulfonamide derivatives have been studied for their properties related to photodynamic therapy, particularly in cancer treatment. These compounds demonstrate potential as photosensitizers, which can be used to treat certain types of cancer (Pişkin et al., 2020).
Supramolecular Architecture and Molecular Conformation :
- Research on arylsulfonamide derivatives has also focused on understanding their molecular conformation and crystal assembly. This knowledge is crucial for the development of more effective pharmaceutical compounds (Fernandes et al., 2011).
Enzyme Inhibitors for Various Diseases :
- Sulfonamides incorporating bioisosteres have been found to be potent inhibitors of several human carbonic anhydrase isoforms. These findings are significant for developing treatments for diseases where these enzymes play a role (Chiaramonte et al., 2019).
Propriétés
IUPAC Name |
5-(4-acetylpiperazine-1-carbonyl)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33F3N4O6S/c1-20(38)36-13-15-37(16-14-36)29(39)22-8-9-25(34-12-11-21-7-10-26(42-2)27(17-21)43-3)28(18-22)44(40,41)35-24-6-4-5-23(19-24)30(31,32)33/h4-10,17-19,34-35H,11-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKPLUBGAFMVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)NCCC3=CC(=C(C=C3)OC)OC)S(=O)(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-acetylpiperazine-1-carbonyl)-2-((3,4-dimethoxyphenethyl)amino)-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

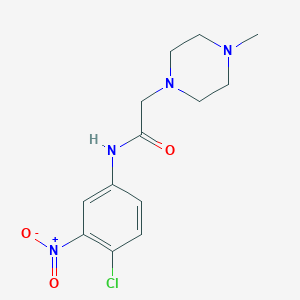
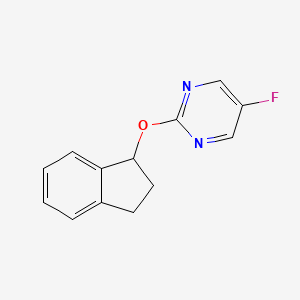

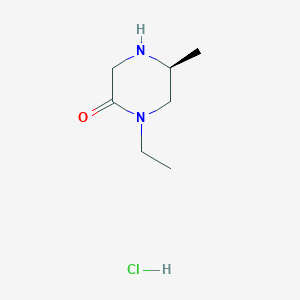
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2767048.png)
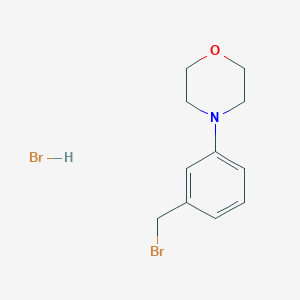
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-nitrophenyl)methanone](/img/structure/B2767050.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2767052.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2767053.png)
